molecular formula C7H9NO2 B13332586 (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile

Cat. No.: B13332586
M. Wt: 139.15 g/mol
InChI Key: CARIDVVJLURONI-UTCJRWHESA-N
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Description

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is a chemical compound characterized by the presence of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile typically involves the reaction of azolylacetonitriles with γ-chlorobutyryl chlorides. This reaction leads to the formation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, which can be further processed to obtain the desired compound . The reaction conditions often include the use of high-boiling organic solvents and bases such as triethylamine (Et3N) or potassium carbonate (K2CO3) to facilitate the intramolecular alkylation and cyclization processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-Hydroxy-3-(tetrahydrofuran-2-yl)acrylonitrile is unique due to its combination of a hydroxyl group, a tetrahydrofuran ring, and an acrylonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(Z)-3-hydroxy-3-(oxolan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H9NO2/c8-4-3-6(9)7-2-1-5-10-7/h3,7,9H,1-2,5H2/b6-3-

InChI Key

CARIDVVJLURONI-UTCJRWHESA-N

Isomeric SMILES

C1CC(OC1)/C(=C/C#N)/O

Canonical SMILES

C1CC(OC1)C(=CC#N)O

Origin of Product

United States

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